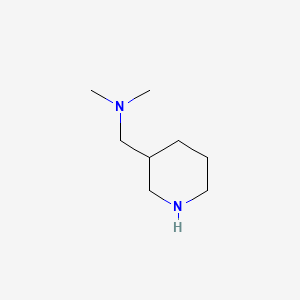

N,N-Dimethyl-1-piperidin-3-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-piperidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVQVKFKBHWTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009248 | |

| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90203-05-7 | |

| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N,N-Dimethyl-1-piperidin-3-ylmethanamine" properties and characteristics

An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-3-ylmethanamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential applications, and safety considerations for this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, also known by synonyms such as 3-(Dimethylaminomethyl)piperidine, is a diamine with the molecular formula C8H18N2.[2][3] Its structure features a piperidine ring substituted at the 3-position with a dimethylaminomethyl group. This substitution introduces a tertiary amine at the exocyclic position and a secondary amine within the piperidine ring, making it a valuable intermediate for further functionalization.

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | [2][3] |

| Molecular Weight | 142.24 g/mol | [2][4] |

| CAS Number | 90203-05-7 | [2][3][5] |

| Boiling Point | 178.775 °C at 760 mmHg | [4][] |

| Density | 0.868 g/cm³ | [4][] |

| IUPAC Name | This compound | [2] |

| Synonyms | N,N-dimethyl-3-piperidinemethanamine, 3-(Dimethylaminomethyl)piperidine | [2][3] |

The dihydrochloride salt of this compound (CAS 1211495-34-9) is also commercially available, with a molecular weight of 215.16 g/mol and the formula C8H20Cl2N2.[7] The salt form often provides improved stability and handling characteristics compared to the free base.

Synthesis of this compound

While multiple synthetic routes to substituted piperidines exist, a common and efficient method involves the reductive amination of a suitable carbonyl precursor.[8] A plausible and scalable synthesis of this compound can be achieved starting from N-Boc-piperidine-3-carboxaldehyde. This approach utilizes a protecting group strategy to ensure selective functionalization.

Caption: Role as a key intermediate in the synthesis of APIs.

The secondary amine within the piperidine ring can be acylated, alkylated, or used in other coupling reactions to introduce diverse substituents. The exocyclic tertiary amine can influence the polarity and basicity of the final compound, which are critical for its pharmacokinetic and pharmacodynamic profiles.

While specific drugs containing this exact fragment are not prominently documented in the public domain, related structures are integral to compounds targeting the central nervous system, such as analgesics and antipsychotics. [9]The structural motif is designed to interact with specific biological targets, and the dimethylamino group can play a role in receptor binding or in modulating the overall physicochemical properties of the molecule.

Safety and Handling

As with many amine-containing compounds, this compound and its salts require careful handling. The available safety data for the dihydrochloride salt indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. [10] GHS Hazard Statements:

-

H315: Causes skin irritation. [10]* H319: Causes serious eye irritation. [10]* H335: May cause respiratory irritation. [10] Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [10][11]* P302+P352: IF ON SKIN: Wash with plenty of water. [10]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10][11] It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. [12][13]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of accidental contact, follow the first-aid measures outlined in the safety data sheet (SDS). [12][13]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from commercially available starting materials, combined with the versatility of the piperidine scaffold, makes it an attractive building block for creating novel molecular entities. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemical-Suppliers. This compound dihydrochloride | CAS 90203-05-7. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dihydrochloride | CAS 90203-05-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. 90203-05-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride - Synblock [synblock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

"N,N-Dimethyl-1-piperidin-3-ylmethanamine" molecular weight and formula

An In-depth Technical Guide to N,N-Dimethyl-1-piperidin-3-ylmethanamine: Synthesis, Characterization, and Application

Abstract

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[1] This technical guide provides a comprehensive overview of the physicochemical properties, a plausible and detailed synthetic pathway, analytical characterization methods, and critical safety protocols for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to ensure a thorough understanding of this versatile chemical entity.

Physicochemical Properties and Identification

This compound is a chiral diamine featuring a piperidine ring substituted at the 3-position with a dimethylaminomethyl group. The presence of two basic nitrogen atoms makes it a useful scaffold for creating compounds that can form multiple salt bridges or interact with biological targets at two points. The compound is typically handled as its free base, a liquid, or as a more stable crystalline dihydrochloride salt.[2][3]

Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Dimethyl-piperidin-3-ylmethyl-amine, 3-(Dimethylaminomethyl)piperidine | [4][5] |

| Molecular Formula | C₈H₁₈N₂ | [4][5][6] |

| Molecular Weight | 142.24 g/mol | [4][6] |

| CAS Number (Free Base) | 90203-05-7 | [4][5] |

| CAS Number (Dihydrochloride) | 1211495-34-9 | [2][7] |

| Appearance | Liquid (as free base) | [5] |

| Boiling Point | 79-80 °C @ 12 Torr; 178.8 °C @ 760 mmHg | [5][6] |

| Density | 0.868 g/cm³ | [6] |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

While numerous methods exist for constructing substituted piperidines, a robust and scalable approach for synthesizing this compound involves a multi-step sequence starting from a commercially available, N-protected piperidine precursor. This strategy provides excellent control over selectivity and is amenable to scale-up.[8] The pathway leverages the reduction of an amide, a highly reliable transformation in organic synthesis.

The proposed synthetic workflow begins with N-Boc-piperidine-3-carboxylic acid. The Boc (tert-butyloxycarbonyl) group is a crucial choice as it is stable under the conditions required for amide formation and reduction but can be removed under mild acidic conditions without affecting the other functional groups.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N',N'-dimethylpiperidine-3-carboxamide

This step involves the formation of an amide bond, a cornerstone reaction in pharmaceutical chemistry. The use of a modern coupling agent like HATU ensures high efficiency and minimizes side reactions.

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carboxylic acid (1.0 eq), dichloromethane (DCM) as the solvent, and a suitable coupling agent such as HATU (1.1 eq).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to activate the carboxylic acid.

-

Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-Boc-N',N'-dimethylpiperidine-3-carboxamide.

Step 2: Reduction to tert-butyl 3-((dimethylamino)methyl)piperidine-1-carboxylate

The reduction of the tertiary amide to the corresponding tertiary amine is a robust transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose.[9]

-

Setup: In a separate flask under nitrogen, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C.

-

Addition: Dissolve the amide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ slurry. Causality Note: Slow addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC or LC-MS.

-

Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is self-validating as it results in a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the Boc-protected product.

Step 3: Boc Deprotection to Yield this compound

The final step is the removal of the Boc protecting group under acidic conditions to liberate the free secondary amine of the piperidine ring.

-

Setup: Dissolve the product from Step 2 in a suitable solvent such as 1,4-dioxane or DCM.

-

Acidification: Add an excess of a strong acid, typically a 4 M solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The completion of the reaction is often indicated by the evolution of CO₂ gas (from the breakdown of the Boc group).

-

Isolation (as salt): If using HCl/dioxane, the dihydrochloride salt will often precipitate from the solution and can be collected by filtration.

-

Isolation (as free base): If TFA is used, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to a pH > 12 with 6N NaOH. Extract the free base into an organic solvent (e.g., DCM or ethyl acetate). Dry the organic extracts, filter, and concentrate to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for a molecule of this type.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to N-methyl protons (singlet, ~2.2 ppm), piperidine ring protons (complex multiplets, ~1.5-3.0 ppm), and the CH₂ bridge protons (doublet of doublets, ~2.3-2.5 ppm). |

| ¹³C NMR | Resonances for N-methyl carbons (~45 ppm), piperidine ring carbons (~25-55 ppm), and the methylene bridge carbon (~60-65 ppm). |

| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 142. Key fragmentation would involve alpha-cleavage adjacent to the nitrogen atoms, leading to fragments such as m/z 58 ([CH₂N(CH₃)₂]⁺). |

| HPLC/UPLC | A single major peak indicating high purity (>95%), typically using a C18 reverse-phase column with a mobile phase of water/acetonitrile containing a modifier like TFA or formic acid. |

Safety, Handling, and Storage

As a member of the amine class of compounds, this compound and its salts require careful handling.

-

Hazard Classification: The free base is classified as an irritant.[5] The dihydrochloride salt is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Piperidine derivatives, in general, can be corrosive and toxic.[10][11]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[12]

-

Handling: Avoid inhalation of vapors or dust.[13] Avoid direct contact with skin and eyes.[12] Use non-sparking tools and take measures to prevent the buildup of static electricity.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a synthetically accessible and useful chemical building block. This guide has detailed its core physicochemical properties, outlined a logical and robust synthetic protocol with explanations for key procedural choices, and summarized the necessary analytical and safety considerations. By adhering to the methodologies and safety precautions described herein, researchers and drug development professionals can confidently synthesize, handle, and utilize this compound in their research endeavors.

References

- Matrix Scientific. This compound.

- Synblock. CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.

- Chemsrc.com. (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine.

- Chemical-Suppliers. This compound dihydrochloride | CAS 90203-05-7.

- Arctom. CAS NO. 1211495-34-9 | this compound dihydrochloride.

- PubChem. This compound.

- Ambeed. 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.

- BLDpharm. 138022-00-1|N,N-Dimethyl-1-(piperidin-4-yl)methanamine.

- Fisher Scientific.

- Sigma-Aldrich. N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride.

- AK Scientific, Inc. (S)

- Benchchem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

- Apollo Scientific. N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)

- Chemos GmbH & Co. KG.

- SpectraBase. N,N-Dimethyl-N-[3-(1-piperazinyl)propyl]amine - Optional[13C NMR].

- ChemicalRegister.com. N,N-Dimethyl-1-(piperidin-3-yl)methanamine hydrochloride (CAS No. 1124199-11-6) Suppliers.

- Amadis Chemical. N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride,1211495-34-9.

- Royal Society of Chemistry.

- Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Open Research@CSIR-NIScPR.

- Benchchem. An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride - Synblock [synblock.com]

- 3. 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 90203-05-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. arctomsci.com [arctomsci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. aksci.com [aksci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis of N,N-Dimethyl-1-piperidin-3-ylmethanamine from 3-Piperidinecarboxaldehyde

Introduction

N,N-Dimethyl-1-piperidin-3-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into more complex molecules to modulate their physicochemical and pharmacological properties. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this tertiary amine, starting from 3-piperidinecarboxaldehyde. The core of this synthesis is a direct reductive amination, a robust and widely utilized transformation in organic chemistry.[1] This document will detail the strategic implementation of a protecting group, the mechanistic underpinnings of the key reaction, a comprehensive experimental protocol, and the final deprotection step to yield the target compound.

Strategic Overview: The Necessity of a Protecting Group

The starting material, 3-piperidinecarboxaldehyde, possesses two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring and the aldehyde group that will be transformed. Direct reductive amination with dimethylamine without protection of the piperidine nitrogen would lead to a mixture of products, including undesirable N-alkylation of the piperidine ring. To ensure selective formation of the desired product, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the reductive amination conditions and its straightforward removal under acidic conditions.[2][3]

The overall synthetic pathway can be visualized as a three-stage process:

-

Protection: The secondary amine of 3-piperidinecarboxaldehyde is protected with a Boc group to yield N-Boc-3-piperidinecarboxaldehyde.

-

Reductive Amination: The protected aldehyde undergoes reductive amination with dimethylamine to form the corresponding N,N-dimethylaminomethyl derivative.

-

Deprotection: The Boc group is removed to afford the final product, this compound.

Figure 1: Overall synthetic workflow.

Part 1: N-Boc Protection of 3-Piperidinecarboxaldehyde

The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 3-piperidinecarboxaldehyde with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol: N-Boc Protection

-

Setup: To a round-bottom flask, add 3-piperidinecarboxaldehyde (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure N-Boc-3-piperidinecarboxaldehyde.

Part 2: Reductive Amination of N-Boc-3-piperidinecarboxaldehyde

With the piperidine nitrogen protected, the aldehyde is now ready for reductive amination with dimethylamine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its high selectivity for iminium ions over aldehydes and its compatibility with a range of solvents.[4][5]

Reaction Mechanism

The reductive amination begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a resonance-stabilized iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine. The presence of acetic acid, a byproduct of the reducing agent, can catalyze the formation of the iminium ion.

Figure 2: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

-

Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-piperidinecarboxaldehyde (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Amine Addition: Add a solution of dimethylamine (1.5 eq., e.g., 2.0 M in THF) to the reaction mixture.

-

Reducing Agent Addition: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The reaction is mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-N,N-Dimethyl-1-piperidin-3-ylmethanamine, can be purified by column chromatography.

| Reactant | Molar Equivalent | Purpose |

| N-Boc-3-piperidinecarboxaldehyde | 1.0 | Starting material |

| Dimethylamine | 1.5 | Amine source |

| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |

| Anhydrous DCM/DCE | - | Solvent |

Table 1: Stoichiometry of Reductive Amination.

Part 3: N-Boc Deprotection

The final step in the synthesis is the removal of the Boc protecting group to unveil the secondary amine of the piperidine ring. This is readily achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly employed for this purpose.[2][6]

Experimental Protocol: N-Boc Deprotection

-

Setup: Dissolve the purified N-Boc-N,N-Dimethyl-1-piperidin-3-ylmethanamine (1.0 eq.) in DCM.

-

Acid Addition: Slowly add trifluoroacetic acid (5-10 eq.) to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Isolation: The resulting crude product, often obtained as a salt (e.g., trifluoroacetate or hydrochloride), can be further purified by recrystallization or by neutralization with a base followed by extraction and distillation or chromatography to yield the free base.

Conclusion

The synthesis of this compound from 3-piperidinecarboxaldehyde is a robust and efficient process when a protecting group strategy is employed. The use of the N-Boc protecting group allows for a clean and high-yielding reductive amination with dimethylamine, facilitated by the mild and selective reducing agent, sodium triacetoxyborohydride. The final deprotection under acidic conditions provides the desired product, a valuable building block for further chemical exploration. This guide provides a comprehensive framework for researchers and scientists in the field of drug development to successfully synthesize this important molecule.

References

-

Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(11), 2845. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

A Comprehensive Technical Guide to N,N-Dimethyl-1-piperidin-3-ylmethanamine: Synthesis, Properties, and Applications in Medicinal Chemistry

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a key piperidine-based chemical intermediate. We will delve into its chemical identity, including its IUPAC name and a comprehensive list of synonyms. Furthermore, this document will outline its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its significant role as a building block in the synthesis of pharmacologically active compounds, with a particular focus on neurokinin receptor antagonists.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

This name precisely describes the molecular structure: a piperidine ring where a methylamine group, itself substituted with two methyl groups on the nitrogen atom, is attached to the 3-position of the piperidine ring.

Synonyms: The compound is also known by a variety of other names in literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement. A non-exhaustive list includes:

-

3-(Dimethylaminomethyl)piperidine[1]

-

N,N-Dimethyl-3-piperidinemethanamine[1]

-

Dimethyl(piperidin-3-ylmethyl)amine[2]

-

1-(Piperidin-3-ylmethyl)dimethylamine

-

N,N-Dimethyl-1-(3-piperidyl)methanamine[1]

-

(3-Piperidylmethyl)dimethylamine

-

N,N-dimethyl-N-(piperidin-3-ylmethyl)amine[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in chemical synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Boiling Point | 79-80 °C at 12 Torr | [3] |

| Density | 0.868 g/cm³ (predicted) | |

| CAS Number | 90203-05-7 | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a variety of synthetic routes. One of the most common and reliable methods is the reductive amination of a suitable piperidone precursor. This approach offers high yields and operational simplicity.

Synthetic Strategy: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two conceptual steps: the formation of an iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. This strategy is particularly advantageous as it can often be performed in a single pot.

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 3-substituted piperidines.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

-

Dimethylamine (2M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 1: Reductive Amination

-

To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane, add a 2M solution of dimethylamine in THF (3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (2 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield tert-butyl 3-(dimethylaminomethyl)piperidine-1-carboxylate.

Step 2: Boc Deprotection

-

Dissolve the purified tert-butyl 3-(dimethylaminomethyl)piperidine-1-carboxylate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or diethyl ether) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Applications in Medicinal Chemistry: A Building Block for Neurokinin Receptor Antagonists

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. This compound and its close analogs are valuable intermediates in the synthesis of complex, biologically active molecules.

A significant application of 3-substituted piperidines is in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of great interest for the treatment of conditions such as chemotherapy-induced nausea and vomiting, and major depressive disorder.

While a specific, marketed drug directly utilizing this compound as a starting material is not prominently documented, the closely related 3-(aminomethyl)piperidine core is a key structural feature in potent NK1 receptor antagonists. For instance, the synthesis of L-733,060, a potent and selective NK1 receptor antagonist, involves a chiral 3-aminopiperidine derivative. The dimethylamino group in the title compound can serve as a precursor to other functional groups or be incorporated directly into a target molecule to modulate its physicochemical properties, such as basicity and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

The use of such piperidine-based building blocks allows for the systematic exploration of the chemical space around a core pharmacophore, a fundamental strategy in modern drug discovery. The dimethylamino moiety can influence receptor binding, membrane permeability, and metabolic stability, making this compound a valuable tool for medicinal chemists.

Conclusion

This compound is a versatile chemical intermediate with a well-defined chemical identity and accessible synthetic routes. Its physicochemical properties make it suitable for a range of chemical transformations. The primary value of this compound lies in its application as a building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic structures for drug discovery programs. Its utility in the context of neurokinin receptor antagonists highlights the importance of the 3-substituted piperidine scaffold in the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals working with this and related piperidine derivatives.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemical-Suppliers.com. This compound dihydrochloride. [Link]

-

Huang, P.-Q., Liu, L.-X., Wei, B.-G., & Ruan, Y.-P. (2003). Asymmetric synthesis of (+)-L-733,060 and (+)-CP-99,994 based on a new chiral 3-piperidinol synthon. Organic Letters, 5(11), 1927–1929. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101531628B - The synthetic method of 4-dimethylaminopiperidine hydrochloride - Google Patents [patents.google.com]

- 3. Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of N,N-Dimethyl-1-piperidin-3-ylmethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of N,N-Dimethyl-1-piperidin-3-ylmethanamine, a key building block in pharmaceutical and materials science. In the absence of publicly available experimental spectra, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. The predictions are grounded in fundamental principles of spectroscopy and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected spectral features and providing standardized protocols for experimental data acquisition.

Introduction

This compound, with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol , is a disubstituted piperidine derivative.[1] Its structure features a piperidine ring, a tertiary amine within the ring, and a dimethylaminomethyl substituent at the 3-position. The precise and unambiguous characterization of such molecules is paramount in scientific research and development, ensuring purity, confirming identity, and elucidating structure. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools in this process. This guide will delve into the predicted spectral characteristics of this compound, offering a valuable reference for its synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show a series of multiplets for the piperidine ring protons, a singlet for the N,N-dimethyl protons, and signals for the methylene bridge and the proton at the 3-position of the piperidine ring. The chemical shifts are predicted based on the known values for piperidine and the influence of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.2 | s | 6H |

| -CH₂-N(CH₃)₂ | ~2.3 | d | 2H |

| Piperidine H3 | ~1.8 | m | 1H |

| Piperidine H2, H6 (axial & equatorial) | 2.5 - 2.9 | m | 4H |

| Piperidine H4, H5 (axial & equatorial) | 1.2 - 1.7 | m | 4H |

| Piperidine NH | Broad | s | 1H |

Predicted chemical shifts are relative to TMS in CDCl₃.

The protons on the carbons adjacent to the nitrogen atoms (C2, C6, and the exocyclic methylene group) are expected to be the most deshielded. The N,N-dimethyl group will appear as a sharp singlet, being a characteristic feature. The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling.

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | ~45 |

| -CH₂-N(CH₃)₂ | ~60 |

| C3 | ~35 |

| C2, C6 | ~55 |

| C4, C5 | ~25 |

Predicted chemical shifts are relative to TMS in CDCl₃.

The carbons directly attached to nitrogen atoms (C2, C6, exocyclic CH₂, and the N-methyl carbons) will appear at lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3] The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the pulse width (calibrated to 90°), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).[4]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.

Caption: A generalized workflow for NMR spectral acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum

For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak ([M]⁺• for EI or [M+H]⁺ for ESI) is expected at m/z 142 or 143, respectively. A key fragmentation pathway for amines is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[5][6][7]

Table 3: Predicted Key Fragment Ions in Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₈H₁₈N₂]⁺• | Molecular Ion (EI) |

| 143 | [C₈H₁₉N₂]⁺ | Protonated Molecule (ESI) |

| 98 | [C₅H₁₀N]⁺ | α-cleavage with loss of •CH₂N(CH₃)₂ |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of •CH₂N(CH₃)₂ and rearrangement |

| 58 | [CH₂N(CH₃)₂]⁺ | α-cleavage with loss of the piperidin-3-yl radical |

The base peak is likely to be at m/z 58, corresponding to the stable dimethylaminomethyl cation.

Caption: Key predicted fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of a small molecule like this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[8][9]

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.[10]

-

Ionization:

-

ESI: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC). Positive ion mode is typically used for amines due to their basic nature.

-

EI: Introduce a volatile sample directly into the high-vacuum source where it is bombarded with electrons.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation to observe the daughter ions.[11]

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C-N, and N-H bonds. As a tertiary amine within the exocyclic aminomethyl group and a secondary amine in the piperidine ring, specific N-H stretching and bending vibrations are expected.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3300-3500 | N-H stretch | Secondary amine (piperidine) | Medium, broad |

| 2850-3000 | C-H stretch | Alkanes (CH₂, CH₃) | Strong |

| 1450-1470 | C-H bend | Alkanes (CH₂, CH₃) | Medium |

| 1000-1250 | C-N stretch | Aliphatic amines | Medium |

| 660-910 | N-H wag | Secondary amine | Broad |

The absence of a strong, sharp peak around 1700 cm⁻¹ will confirm the absence of any carbonyl groups.[12] The broadness of the N-H stretch is indicative of hydrogen bonding. Since this compound is a tertiary amine at the dimethylamino moiety, there will be no N-H stretch associated with this group.[13][14][15]

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines the steps for obtaining an IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[16]

-

Solution: Alternatively, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a solution cell.

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. Place a small drop of the liquid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for rapid data acquisition and high signal-to-noise ratio.[17]

-

Data Acquisition: Record a background spectrum of the empty sample holder or the pure solvent. Then, record the sample spectrum. The instrument software will automatically subtract the background to produce the final spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Logical relationship between molecular structure and predicted IR spectrum.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. The predicted chemical shifts, fragmentation patterns, and absorption bands, along with the provided experimental protocols, serve as a valuable resource for the synthesis, identification, and characterization of this compound. While experimental verification is always the gold standard, this in-depth guide offers a robust framework for researchers and scientists working with this and structurally related molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

PubChem. This compound. [Link]

-

Scribd. Typical Infrared Absorption Frequencies. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

University of California, Los Angeles. IR Chart. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Biocompare. Prepping Small Molecules for Mass Spec. [Link]

-

Quora. How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Boston University. Basic NMR Concepts. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [https://www.rsc.org/images/ metodologia-para-medi-o-exata-de-massa-de-mol-culas-pequenas_tcm18-244265.pdf]([Link] metodologia-para-medi-o-exata-de-massa-de-mol-culas-pequenas_tcm18-244265.pdf)

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

The McCrone Group. Techniques for Obtaining Infrared Spectra. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

SpectraBase. N,N-Dimethyl-N-[3-(1-piperazinyl)propyl]amine - Optional[13C NMR]. [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Corin Wagen. Computational NMR Prediction: A Microreview. [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

Diva-portal.org. Infrared spectroscopic studies: from small molecules to large. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. biocompare.com [biocompare.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. quora.com [quora.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Organic Solvent Solubility of N,N-Dimethyl-1-piperidin-3-ylmethanamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Dimethyl-1-piperidin-3-ylmethanamine in organic solvents. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document synthesizes foundational chemical principles to forecast its solubility profile. We delve into the physicochemical properties of the compound, applying the "like dissolves like" paradigm to predict its behavior in a range of common laboratory solvents. To empower researchers and drug development professionals, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, complete with analytical methodologies. This guide is structured to bridge the gap between theoretical prediction and empirical validation, ensuring scientific integrity and practical utility.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry, process development, and materials science, understanding a compound's solubility is a cornerstone of success. Solubility dictates the feasibility of reaction conditions, dictates purification strategies, and critically influences the bioavailability and formulation of active pharmaceutical ingredients (APIs). Poor solubility can create significant hurdles, leading to unreliable results in in vitro assays, challenging formulations, and diminished therapeutic efficacy[1].

This guide focuses on this compound, an aliphatic amine featuring both a secondary amine within a piperidine ring and a tertiary dimethylaminomethyl substituent. Its structural complexity presents an interesting case for solubility analysis. This document serves as a robust resource for scientists, providing both a theoretical framework for predicting its solubility and a practical, step-by-step protocol for its empirical determination.

Physicochemical Properties of this compound

To predict solubility, one must first understand the molecule's intrinsic properties.

-

Molecular Structure:

Image Source: PubChem CID 16768076

-

Key Physicochemical Data: A summary of the compound's properties is essential for our analysis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₈H₁₈N₂ | PubChem[2] |

| Molecular Weight | 142.24 g/mol | PubChem[2] |

| Boiling Point | 178.8 °C at 760 mmHg | ChemSrc[3] |

| Structure Type | Aliphatic amine with secondary and tertiary amine functionalities | - |

The structure contains two key features influencing its polarity and hydrogen bonding capability:

-

Secondary Amine (Piperidine Ring): The N-H group in the piperidine ring can act as a hydrogen bond donor.

-

Tertiary Amine (Dimethylamino group): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor[4].

These features, combined with the non-polar eight-carbon hydrocarbon backbone, result in a molecule with moderate polarity.

Theoretical Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility[5]. This means that solutes tend to dissolve in solvents with similar polarity. Aliphatic amines are generally soluble in polar organic solvents[4][6]. Based on the structure of this compound, we can predict its solubility behavior.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with both the secondary and tertiary amines of the solute, facilitating strong intermolecular interactions. |

| Aprotic Polar | DMSO, Acetonitrile (ACN) | High to Moderate | The polarity of these solvents will interact favorably with the polar amine groups. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a weakly polar solvent. It will primarily interact through dipole-dipole forces. The non-polar hydrocarbon portion of the amine will contribute positively to solubility here. |

| Ethers | Diethyl Ether, THF | Low to Moderate | These solvents are less polar than chlorinated solvents and have limited ability to interact with the polar amine groups, likely resulting in lower solubility. |

| Non-Polar | Hexanes, Toluene | Very Low | The significant difference in polarity between the solute and these non-polar solvents will prevent effective solvation. The non-polar hydrocarbon backbone is not large enough to dominate the molecule's overall moderate polarity. |

Disclaimer: This table represents a scientifically-grounded prediction. Actual quantitative solubility must be determined empirically.

Standard Protocol for Experimental Solubility Determination

To move from prediction to fact, a standardized experimental approach is necessary. The thermodynamic solubility assay is the gold standard for measuring the equilibrium concentration of a compound in a solvent[7][8]. The following protocol describes the widely used shake-flask method.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is achieved. After separating the solid material, the concentration of the compound in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

-

Analytical balance

-

The range of organic solvents to be tested (HPLC grade)

-

Thermomixer or orbital shaker capable of maintaining constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow

The workflow for determining thermodynamic solubility is a multi-step process designed to ensure accuracy and reproducibility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh approximately 1-2 mg of this compound solid into a pre-labeled glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

Prepare samples in duplicate or triplicate for each solvent to ensure statistical validity[1].

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

After incubation, visually inspect the vials to confirm that excess solid is still present.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette and pass it through a syringe filter (0.22 µm) into a clean HPLC vial. This step removes any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of calibration standards of known concentrations by dissolving the compound in the mobile phase or a suitable solvent.

-

Sample Preparation: Dilute the filtered saturated solution with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted sample by a validated HPLC method. An HPLC-UV method is often sufficient, but LC-MS can be used for higher sensitivity and selectivity[8][10].

-

Calculation: Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the solvent by multiplying the result by the dilution factor. The final result is typically reported in µg/mL or µM[8].

-

Conclusion

This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with a detailed, actionable protocol to empirically determine these values. By following the standardized thermodynamic solubility assay, scientists can generate the reliable, high-quality data necessary to advance their research and development objectives.

References

-

(R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine. Chemsrc.com. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Ralston, A. W., Hoerr, C. W., & DuBrow, P. L. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT SYMMETRICAL NORMAL ALIPHATIC TERTIARY AMINES. The Journal of Organic Chemistry, 09(4), 319–328. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Properties of amines. Organic Chemistry II - Lumen Learning. [Link]

-

McDonagh, J. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(16), 9694–9743. [Link]

-

Physical Properties of Amines. CK-12 Foundation. [Link]

-

Structure and Properties of Amines. Chemistry LibreTexts. [Link]

-

Are amines soluble in organic solvents? Quora. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. This compound | C8H18N2 | CID 16768076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-N,N-dimethyl-1-(piperidin-3-yl)methanamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Strategic Integration of N,N-Dimethyl-1-piperidin-3-ylmethanamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-1-piperidin-3-ylmethanamine, a readily accessible and functionally rich building block, has emerged as a cornerstone in the medicinal chemist's toolkit. Its unique combination of a conformationally restricted piperidine core and a flexible, basic dimethylaminomethyl side chain offers a powerful handle to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of its strategic application, from fundamental properties and synthesis to its role in shaping the next generation of therapeutics, with a particular focus on its successful incorporation into novel analgesics and its potential in other therapeutic areas. We will explore the causal relationships behind its selection in drug design, supported by detailed protocols and quantitative data, to provide a comprehensive resource for its effective utilization in medicinal chemistry programs.

Physicochemical and Structural Profile

This compound is a disubstituted piperidine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol .[1] Its structure is characterized by a saturated six-membered heterocycle, which imparts a degree of three-dimensional character to molecules, a feature increasingly sought after in modern drug design to enhance selectivity and improve pharmacological profiles.[2] The key functionalities of this building block are the secondary amine within the piperidine ring and the tertiary amine of the dimethylaminomethyl group at the 3-position.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 90203-05-7 | [1] |

| Boiling Point | 79-80 °C (at 12 Torr) | [3][4] |

| pKa (predicted) | 10.29 ± 0.10 | [4] |

| XLogP3-AA (predicted) | 0.6 | [1] |

The presence of two basic nitrogen atoms, with a predicted pKa around 10.29, makes this building block a valuable tool for introducing basicity into a molecule.[4] This can significantly enhance aqueous solubility at physiological pH, a critical factor for oral bioavailability and formulation development. The dimethylamino group, in particular, provides a strong basic center that is often protonated at physiological pH, allowing for ionic interactions with biological targets.

The Strategic Rationale for Incorporation in Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] The choice to incorporate the this compound moiety is driven by several key strategic considerations:

-

Modulation of Physicochemical Properties: The primary role of this building block is often to enhance aqueous solubility and introduce a basic center into the molecule. The dimethylaminomethyl group, with its tertiary amine, is a strong proton acceptor, which can be crucial for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Three-Dimensionality and Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which introduces a degree of conformational constraint. This can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty of binding. The 3-substitution pattern allows for the exploration of specific vectors in chemical space, away from the more commonly substituted 4-position.

-

Engagement with Biological Targets: The protonated tertiary amine can form strong ionic bonds and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of receptors and enzymes. This is a common strategy for anchoring a ligand to its target.

-

Synthetic Tractability: The secondary amine of the piperidine ring provides a convenient handle for further synthetic elaboration, allowing for the straightforward introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Synthesis and Incorporation: A Practical Guide

The synthesis of this compound itself can be achieved through various routes, often starting from commercially available piperidine derivatives. A common method involves the reduction of a corresponding amide, such as nipecotamide.

Protocol 1: Synthesis of 3-(Aminomethyl)piperidine (a precursor)

This protocol describes the synthesis of the precursor 3-(aminomethyl)piperidine via the reduction of nipecotamide.

Materials:

-

Nipecotamide (Piperidine-3-carboxamide)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium sulfate solution

-

Celite

Procedure:

-

To a stirred solution of lithium aluminum hydride (2.0 equivalents) in dry THF, add nipecotamide (1.0 equivalent) portion-wise.

-

After the initial effervescence subsides, heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.

-

Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further gas evolution is observed.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by distillation to yield 3-(aminomethyl)piperidine as a colorless oil.[5]

The resulting 3-(aminomethyl)piperidine can then be N,N-dimethylated using standard procedures such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid).

Protocol 2: Incorporation into a Target Molecule via N-Alkylation

The secondary amine of the piperidine ring is a nucleophile and can be readily alkylated to incorporate the building block into a larger scaffold.

Materials:

-

This compound

-

Alkyl halide (R-X) or a molecule with a suitable leaving group

-

A non-nucleophilic base (e.g., K₂CO₃, DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the non-nucleophilic base (2.0 equivalents) in the anhydrous solvent.

-

Add the alkylating agent (1.1 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Workflow for N-Alkylation:

Caption: General workflow for incorporating the building block via N-alkylation.

Case Study: Development of Novel Analgesics

A compelling example of the successful application of this building block is in the development of novel potent analgesics. Researchers, starting from the structure of Tramadol, designed and synthesized a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives.[5]

One of the lead compounds from this series, compound 2a , demonstrated high affinity for the μ-opioid receptor (MOR) and potent analgesic activity.[5]

Biological Activity of Compound 2a:

| Parameter | Value |

| Kᵢ (MOR) | 7.3 ± 0.5 nM |

| Kᵢ (DOR) | 849.4 ± 96.6 nM |

| Kᵢ (KOR) | 49.1 ± 6.9 nM |

| ED₅₀ (55 °C hot plate) | 3.1 mg/kg |

Data sourced from Fu et al., Eur. J. Med. Chem., 2020.[5]

The high selectivity for the MOR over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is a desirable feature for reducing side effects associated with opioid analgesics.[5] Molecular modeling studies suggested that the high binding affinity of compound 2a is due to a combination of a water bridge, a salt bridge, a hydrogen bond, and hydrophobic interactions with the MOR.[5] The protonated dimethylaminomethyl group is likely involved in the salt bridge formation with an acidic residue in the receptor binding pocket.

Signaling Pathway Implication:

Caption: Simplified signaling pathway of a MOR agonist containing the building block.

Potential in Other Therapeutic Areas

While the analgesic application is well-documented, the properties of this compound make it a promising building block for other therapeutic areas, particularly those targeting the central nervous system (CNS). The ability to modulate solubility and engage with G-protein coupled receptors (GPCRs) is highly valuable in CNS drug discovery. For instance, piperidine derivatives are extensively studied as neurokinin receptor antagonists, which have potential applications in the treatment of depression, anxiety, and emesis.[6][7][8] The 3-substituted piperidine motif can provide the necessary vector to interact with key residues in these receptors.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic tool in medicinal chemistry. Its inherent properties—a basic dimethylaminomethyl group for enhanced solubility and target interaction, and a conformationally defined piperidine core for improved selectivity—provide a clear rationale for its inclusion in drug design programs. The successful development of potent and selective analgesics containing this moiety serves as a prime example of its utility. As the demand for drug candidates with optimized physicochemical and pharmacological profiles continues to grow, the strategic application of well-characterized building blocks like this compound will undoubtedly play a crucial role in the discovery of next-generation therapeutics.

References

-

Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]

- Du Bois, D. J., et al. (2004). Preparation of piperidinyl- and pyrrolidinyl-methylamines as neurokinin receptor antagonists.

- BenchChem. (2025). Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine. BenchChem.

- BenchChem. (2025). Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores. BenchChem.

-

Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(6), 754-760. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16768076, this compound. [Link]

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.

-

Chemical-Suppliers.com. This compound dihydrochloride | CAS 90203-05-7. [Link]

-

ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Bogen, S. L., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 785-789. [Link]

-

Huang, C. C., & Korlipara, V. L. (2010). Neurokinin-1 receptor antagonists: a comprehensive patent survey. Expert Opinion on Therapeutic Patents, 20(7), 1019-1045. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Cárdenas-Gómez, M. A., et al. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Receptors, 1(2), 56-78. [Link]

-